
叔丁基 4-(2-碘乙基)哌嗪-1-羧酸酯
描述
Tert-butyl 4-(2-iodoethyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C11H21IN2O2 . It has a molecular weight of 340.20100 .
Synthesis Analysis
While specific synthesis methods for Tert-butyl 4-(2-iodoethyl)piperazine-1-carboxylate were not found, similar compounds such as tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate have been synthesized and characterized by FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies .Physical And Chemical Properties Analysis
The physical and chemical properties of Tert-butyl 4-(2-iodoethyl)piperazine-1-carboxylate include a molecular weight of 340.20100 and a molecular formula of C11H21IN2O2 . Other properties such as density, boiling point, melting point, and flash point were not specified .科学研究应用
合成和表征
叔丁基 4-(2-碘乙基)哌嗪-1-羧酸酯作为各种哌嗪衍生物合成的前体, 展示了其在有机化学中的多功能性。例如, 叔丁基 4-(2-乙氧基-2-氧代乙基)-哌嗪-1-羧酸酯和叔丁基 4-(2-肼基-2-氧代乙基)哌嗪-1-羧酸酯等衍生物已使用 FT-IR、1H & 13C NMR 和 LCMS 等技术合成和表征。这些衍生物对几种微生物表现出中等的抗菌和抗真菌活性, 突出了它们在药物化学和药物研究中的潜力 (Kulkarni 等人, 2016)。
晶体结构分析
叔丁基 4-(2-叔丁氧基-2-氧代乙基)-哌嗪-1-羧酸酯的晶体和分子结构研究揭示了这种哌嗪-羧酸酯的典型键长和键角, 提供了对其立体化学和进一步化学修饰的潜力的见解 (Mamat 等人, 2012)。
生物学评估
进一步证明了叔丁基 4-(2-碘乙基)哌嗪-1-羧酸酯衍生物的用途, 合成了叔丁基 4-(5-(3-氟苯基)-1,2,4-恶二唑-3-基)哌嗪-1-羧酸酯, 展示了其在开发具有潜在抗菌和驱虫活性的化合物中的应用。这表明该化合物在创建新的治疗剂中的作用 (Sanjeevarayappa 等人, 2015)。
防腐性能
对新型叔丁基 4-[(4-甲基苯基)羰基]哌嗪-1-羧酸酯衍生物在酸性环境中对碳钢的防腐蚀性能的研究突出了该化合物在材料科学中的重要性。此类研究揭示了该分子在保护金属表面免受腐蚀方面的功效, 为开发新型腐蚀抑制剂提供了有价值的信息 (Praveen 等人, 2021)。
化学合成和药物化学
该化合物的用途延伸到具有药理学意义的复杂分子的合成, 说明了其在开发新药和治疗剂中的重要性。这通过其在与氧杂环融合的哌啶衍生物的对映选择性合成中的应用得到例证, 展示了其在创建具有潜在药用价值的生物活性分子的用途 (Moskalenko & Boev, 2014)。
未来方向
While specific future directions for Tert-butyl 4-(2-iodoethyl)piperazine-1-carboxylate were not found, piperazine derivatives are considered an important synthetic strategy in the field of drug discovery due to their easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties .
作用机制
Target of Action
Tert-butyl 4-(2-iodoethyl)piperazine-1-carboxylate is a derivative of N-Boc piperazine . Piperazine and its derivatives are known to interact with a wide range of targets, including various enzymes and receptors, due to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring . .
Mode of Action
It’s known that the biological activities of compounds containing piperazine rings can be attributed to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring, thereby enhancing favorable interaction with macromolecules .
Biochemical Pathways
Piperazine derivatives serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, mannich bases, schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . These derived compounds have shown a wide spectrum of biological activities .
Pharmacokinetics
The physicochemical properties of the compound, such as its molecular weight (34020100) and LogP (184990), can influence its pharmacokinetic behavior .
Result of Action
It’s known that piperazine derivatives have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
生化分析
Biochemical Properties
Tert-butyl 4-(2-iodoethyl)piperazine-1-carboxylate plays a role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator . The nature of these interactions can vary, but they often involve binding to the active site of the enzyme or altering its conformation, thereby affecting its catalytic activity.
Cellular Effects
The effects of tert-butyl 4-(2-iodoethyl)piperazine-1-carboxylate on cells and cellular processes are significant. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of signaling molecules, leading to changes in downstream signaling cascades. Additionally, it can impact gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the expression of specific genes. These changes can have various effects on cellular metabolism, including alterations in energy production and utilization.
Molecular Mechanism
At the molecular level, tert-butyl 4-(2-iodoethyl)piperazine-1-carboxylate exerts its effects through specific binding interactions with biomolecules . It may bind to enzymes, inhibiting or activating their activity, or interact with receptors, modulating their signaling pathways. These interactions can lead to changes in gene expression, enzyme activity, and other cellular processes. The precise molecular mechanism of action can vary depending on the specific context and target biomolecule.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-butyl 4-(2-iodoethyl)piperazine-1-carboxylate can change over time. This compound’s stability and degradation are important factors to consider . Over time, it may degrade into other products, potentially altering its biological activity. Long-term studies in vitro and in vivo have shown that the effects of this compound on cellular function can vary, with some effects becoming more pronounced or diminishing over time.
Dosage Effects in Animal Models
The effects of tert-butyl 4-(2-iodoethyl)piperazine-1-carboxylate can vary with different dosages in animal models . At lower doses, it may have minimal or beneficial effects, while at higher doses, it could exhibit toxic or adverse effects. Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response. Understanding the dosage effects is crucial for determining the therapeutic window and potential toxicity of this compound.
Metabolic Pathways
Tert-butyl 4-(2-iodoethyl)piperazine-1-carboxylate is involved in various metabolic pathways . It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it may inhibit or activate enzymes involved in the metabolism of specific substrates, leading to changes in the levels of metabolites. These interactions can have downstream effects on cellular metabolism and overall physiological function.
Transport and Distribution
The transport and distribution of tert-butyl 4-(2-iodoethyl)piperazine-1-carboxylate within cells and tissues are important for understanding its biological activity . This compound may interact with transporters or binding proteins, affecting its localization and accumulation. It can be distributed to various cellular compartments, influencing its activity and function. Understanding the transport and distribution mechanisms is crucial for predicting the compound’s effects in different tissues and organs.
Subcellular Localization
The subcellular localization of tert-butyl 4-(2-iodoethyl)piperazine-1-carboxylate can impact its activity and function . This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, mitochondria, or other organelles, where it can exert its effects on specific cellular processes. Understanding the subcellular localization is important for elucidating the precise mechanisms of action of this compound.
属性
IUPAC Name |
tert-butyl 4-(2-iodoethyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21IN2O2/c1-11(2,3)16-10(15)14-8-6-13(5-4-12)7-9-14/h4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQGAOJKJODXASH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


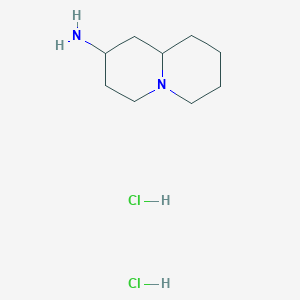
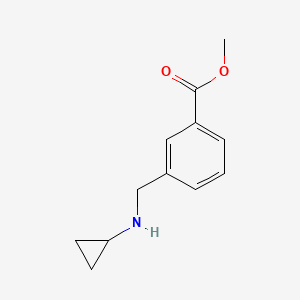
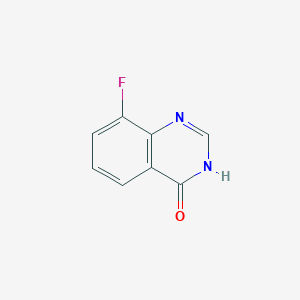
![1-[(Pyridin-3-yl)methyl]cyclopropane-1-carboxylic acid hydrochloride](/img/structure/B1449510.png)
![N-[2-chloro-6-nitro-4-(trifluoromethyl)phenyl]acetamide](/img/structure/B1449511.png)
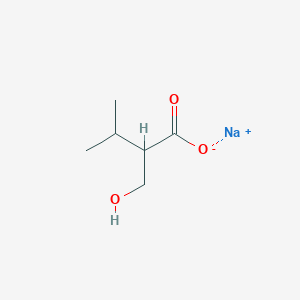
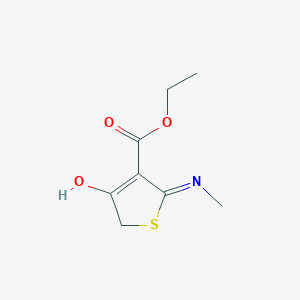
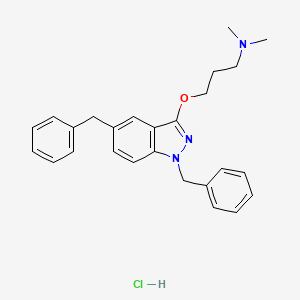
![3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol](/img/structure/B1449519.png)

![4-hydroxy-6-methyl-3-[(2E)-3-phenylprop-2-enoyl]-2H-pyran-2-one](/img/structure/B1449521.png)
![1-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B1449523.png)
![N'-[Thien-2-ylmethylene]imidazo[1,2-a]pyridine-7-carbohydrazide](/img/structure/B1449526.png)
![2-Ethyl-4-(4-methylpiperazin-1-yl)-10H-benzo[b]thieno[2,3-e][1,4]diazepine](/img/structure/B1449527.png)
